

# Application Note: Characterization of Antibody-Drug Conjugates by Hydrophobic Interaction Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Mal-VC-PAB-EDA-N-Ac-			
	Calicheamicin			
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#### **Abstract**

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for the characterization of antibody-drug conjugates (ADCs). It separates ADC species based on their hydrophobicity, which is directly influenced by the number of conjugated drug molecules, or the drug-to-antibody ratio (DAR). This non-denaturing technique preserves the native structure of the ADC, providing valuable information on drug load distribution, which is a critical quality attribute affecting both the efficacy and safety of these complex biotherapeutics.[1][2][3] This application note provides detailed protocols for the HIC analysis of ADCs, including method development, sample preparation, and data analysis for DAR calculation.

#### Introduction

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[4] The manufacturing process of ADCs often results in a heterogeneous mixture of species with varying numbers of drugs conjugated to the antibody.[4] This heterogeneity can significantly impact the therapeutic window of the ADC.[5][6] Therefore, robust analytical methods are required to characterize the distribution of these drug-loaded species.



HIC is particularly well-suited for this purpose as the conjugation of hydrophobic cytotoxic drugs to an mAb increases the overall hydrophobicity of the protein.[3][4] Consequently, ADC species with a higher number of conjugated drugs will interact more strongly with the hydrophobic stationary phase of the HIC column and elute at lower salt concentrations.[4][7] This allows for the separation and quantification of the different DAR species (e.g., DAR0, DAR2, DAR4, etc.) in a sample.[8][9]

# Principle of Hydrophobic Interaction Chromatography

HIC separates molecules based on their surface hydrophobicity. The process involves the following key steps:

- Binding: At high salt concentrations, the ordered structure of water molecules around the protein and the stationary phase is disrupted, exposing hydrophobic regions. This promotes the interaction between the hydrophobic patches on the ADC and the hydrophobic ligands on the stationary phase.[4]
- Elution: A decreasing salt gradient reduces the hydrophobic interaction. As the salt
  concentration decreases, the water molecules re-order around the protein and stationary
  phase, and the protein desorbs and elutes from the column.[4] Molecules with higher
  hydrophobicity require a lower salt concentration to elute.[7]

# **Experimental Protocols Materials and Reagents**

- HIC Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 μm (or equivalent)[10]
- Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH
   7.0[11]
- Mobile Phase B (Low Salt): 100 mM Sodium Phosphate, pH 7.0[11]
- Optional Organic Modifier: Isopropanol (IPA)[4][11]
- Sample Buffer: Phosphate-Buffered Saline (PBS), pH 7.4



ADC Sample

## **Sample Preparation**

- Dilute the ADC sample to a concentration of 1 mg/mL in PBS buffer.[12]
- If necessary, perform a buffer exchange into the sample buffer using a desalting column or spin concentrator.
- Filter the sample through a 0.22 μm filter before injection.

#### **HPLC System and Conditions**

- HPLC System: An Agilent 1290 Infinity II Bio LC System or equivalent bio-inert system is recommended due to the corrosive nature of the high salt mobile phases.[8]
- Detector: UV detector at 280 nm
- Column Temperature: 25-30 °C[4][13]
- Flow Rate: 0.8 1.0 mL/min[4][14]
- Injection Volume: 10 50 μL (containing 10-50 μg of ADC)

#### **Chromatographic Method**

A generic linear gradient method is provided below. This method should be optimized for the specific ADC being analyzed.

Time (min)	% Mobile Phase B
0.0	0
20.0	100
25.0	100
25.1	0
30.0	0



#### Method Optimization:

- Salt Concentration: The initial salt concentration in Mobile Phase A may need to be adjusted to ensure retention of the least hydrophobic species (DAR0).[4]
- Gradient Slope: A shallower gradient will generally result in better resolution between peaks.
   [11]
- Organic Modifier: The addition of a small percentage of an organic solvent like isopropanol (e.g., 5-15%) to the mobile phases can sometimes improve peak shape and resolution.[4]
   [11]
- Column Chemistry: Different HIC column chemistries (e.g., Phenyl, Ether) can be screened to find the optimal selectivity for a particular ADC.[11][14]

## **Data Presentation and Analysis**

The primary output of the HIC analysis is a chromatogram showing the separation of the different drug-loaded ADC species. The peaks are typically assigned based on their elution order, with the unconjugated antibody (DAR0) eluting first, followed by species with increasing DAR values.

Table 1: Example HIC Data for a Cysteine-Linked ADC

Peak	Identified Species	Retention Time (min)	Peak Area (%)
1	DAR0	8.5	15.2
2	DAR2	12.3	35.8
3	DAR4	15.1	30.5
4	DAR6	17.4	15.3
5	DAR8	19.2	3.2

## **Calculation of Average Drug-to-Antibody Ratio (DAR)**



The average DAR is a critical quality attribute and is calculated from the relative peak areas of the different drug-loaded species.[3]

The formula for calculating the average DAR is:

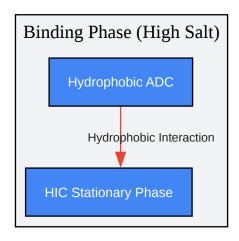
Average DAR =  $\Sigma$  (% Peak Area of each species × Number of drugs for that species) / 100

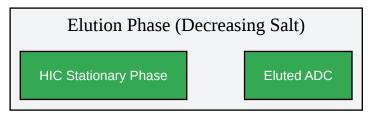
Using the data from Table 1, the average DAR would be calculated as follows:

Average DAR =  $[(15.2 \times 0) + (35.8 \times 2) + (30.5 \times 4) + (15.3 \times 6) + (3.2 \times 8)] / 100$  Average DAR = (0 + 71.6 + 122 + 91.8 + 25.6) / 100 Average DAR = 3.11

#### **Visualizations**

Principle of Hydrophobic Interaction Chromatography





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Caption: Principle of HIC for ADC Separation.



# **ADC Sample** Preparation Inject **HIC-HPLC** Separation (Decreasing Salt Gradient) Elution **UV** Detection (280 nm) Chromatogram Data Analysis Average DAR

Workflow for HIC Analysis of ADCs

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Calculation

Caption: Experimental Workflow for ADC Analysis by HIC.

#### Conclusion

Hydrophobic Interaction Chromatography is an indispensable tool for the characterization of antibody-drug conjugates.[1] It provides detailed information on the drug-load distribution and allows for the calculation of the average DAR, both of which are critical for ensuring the quality, safety, and efficacy of ADC therapeutics. The protocols and methods described in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement HIC for routine ADC characterization.



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- To cite this document: BenchChem. [Application Note: Characterization of Antibody-Drug Conjugates by Hydrophobic Interaction Chromatography]. BenchChem, [2025]. [Online



PDF]. Available at: [https://www.benchchem.com/product/b15603452#hydrophobic-interaction-chromatography-hic-for-adc-characterization]

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